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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501

An oxane, or tetrahydropyran (THP), is a crucial heterocyclic motif in medicinal chemistry. Its
incorporation into molecules can enhance aqueous solubility, improve metabolic stability, and
provide a three-dimensional structure that is advantageous for specific interactions with
biological targets. The compound 4-methoxyoxane-4-carboxylic acid, in particular, serves as
a versatile chemical building block. The methoxy group offers a stable ether linkage, while the
carboxylic acid provides a reactive handle for the synthesis of various derivatives, such as
esters and amides. These derivatives are essential for developing compound libraries used in
high-throughput screening and structure-activity relationship (SAR) studies during drug
discovery.

This document provides detailed protocols for a proposed synthetic route to 4-methoxyoxane-
4-carboxylic acid and its subsequent derivatization into representative esters and amides.

Section 1: Synthesis of 4-Methoxyoxane-4-
carboxylic Acid

The synthesis of the target carboxylic acid is proposed via a three-step sequence starting from
the commercially available tetrahydropyran-4-one. The strategy involves the formation of a
cyanohydrin, followed by methylation of the tertiary alcohol, and concluding with the hydrolysis
of the nitrile group.
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Synthetic Workflow for 4-Methoxyoxane-4-carboxylic Acid

Tetrahydropyran-4-one

Step 1.1
(Cyanohydrin Formation)

4-Hydroxy-tetrahydropyran-4-carbonitrile

Step 1.2
(O-Methylation)

4-Methoxy-tetrahydropyran-4-carbonitrile HCI (aq), Heat

Step 1.3
(Nitrile Hydrolysis)

4-Methoxyoxane-4-carboxylic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-methoxyoxane-4-carboxylic acid.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile
This protocol describes the formation of a cyanohydrin from tetrahydropyran-4-one.
» Materials and Equipment:

o Tetrahydropyran-4-one

o Trimethylsilyl cyanide (TMSCN)
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[e]

Zinc iodide (Znl2)

o

Dichloromethane (DCM), anhydrous

[¢]

Round-bottom flask with magnetic stir bar

[¢]

Inert atmosphere setup (Nitrogen or Argon)

[e]

Ice bath

e Procedure:

o To a flame-dried round-bottom flask under an inert atmosphere, add tetrahydropyran-4-
one (1.0 eq) and anhydrous dichloromethane.

o Cool the mixture to 0 °C using an ice bath.
o Add zinc iodide (0.1 eq) to the solution.
o Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirring solution over 15 minutes.

o Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an
additional 4-6 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by slowly adding a saturated aqueous solution of
sodium bicarbonate (NaHCO3).

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude product, which
can be purified by column chromatography.

Protocol 1.2: Synthesis of 4-Methoxy-tetrahydropyran-4-carbonitrile
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This protocol details the methylation of the tertiary hydroxyl group via a Williamson ether

synthesis.

e Materials and Equipment:

[e]

[¢]

o

[e]

o

[¢]

[¢]

4-Hydroxy-tetrahydropyran-4-carbonitrile

Sodium hydride (NaH, 60% dispersion in mineral oil)
Methyl iodide (CHsl)

Tetrahydrofuran (THF), anhydrous

Round-bottom flask with magnetic stir bar

Inert atmosphere setup

Ice bath

e Procedure:

Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil and
suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.

Cool the suspension to 0 °C.

Dissolve 4-hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it
dropwise to the NaH suspension.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir
for 1 hour.

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow,
dropwise addition of water at O °C.
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o Extract the product with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate to obtain the crude product for purification.

Protocol 1.3: Hydrolysis to 4-Methoxyoxane-4-carboxylic Acid
This final step converts the nitrile functional group into the target carboxylic acid.
o Materials and Equipment:
o 4-Methoxy-tetrahydropyran-4-carbonitrile
o Concentrated hydrochloric acid (HCI)
o Round-bottom flask with reflux condenser
o Heating mantle
e Procedure:

o In a round-bottom flask, combine 4-methoxy-tetrahydropyran-4-carbonitrile (1.0 eq) with a
6 M aqueous solution of hydrochloric acid.

o Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

o Maintain reflux for 12-24 hours, monitoring for the disappearance of the starting material
and the formation of the carboxylic acid product by TLC or LC-MS.

o After completion, cool the reaction mixture to room temperature and then further in an ice
bath.

o Extract the agueous solution with a suitable organic solvent, such as ethyl acetate or
dichloromethane (3x).

o Combine the organic extracts, dry over anhydrous Na2SOa4, filter, and remove the solvent
under reduced pressure to yield 4-methoxyoxane-4-carboxylic acid.[1]
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Data Summary: Synthesis of 4-Methoxyoxane-4-

carboxylic Acid

Expected Yield

Step Reaction Key Reagents Typical Time (%)
0
Tetrahydropyran-
Cyanohydrin yeropy
1.1 ) 4-one, TMSCN, 5-7 hours 85-95
Formation
Znl2
1.2 O-Methylation NaH, CHsl 12-18 hours 70-85
o ) Concentrated
1.3 Nitrile Hydrolysis 12-24 hours 80-90
HCI (aq)

Section 2: Synthesis of 4-Methoxyoxane-4-
carboxylic Acid Derivatives

The carboxylic acid functional group is readily converted into esters and amides, which are
common derivatives in medicinal chemistry. Standard, high-yielding protocols are provided
below.

Derivatization Workflow

. . Amine (R-NH2),
Ethanol, H2SOa (cat.) 4-Methoxyoxane-4-carboxylic Acid Coupling Agent (.g., HATU)

Protocol 2.1 Protocol 2.2
(Fischer Esterification) (Amide Coupling)

Ethyl 4-Methoxyoxane-4-carboxylate N-Substituted 4-Methoxyoxane-4-carboxamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of ester and amide derivatives.
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Experimental Protocols

Protocol 2.1: Fischer Esterification for Ethyl 4-Methoxyoxane-4-carboxylate

This protocol uses an excess of alcohol and an acid catalyst to drive the equilibrium towards
the ester product.[2][3]

e Materials and Equipment:

[e]

[¢]

[e]

[e]

(¢]

4-Methoxyoxane-4-carboxylic acid
Absolute Ethanol (reagent and solvent)
Concentrated Sulfuric Acid (H2SOa4)
Round-bottom flask with reflux condenser

Heating mantle with magnetic stirring

e Procedure:

Dissolve 4-methoxyoxane-4-carboxylic acid (1.0 eq) in an excess of absolute ethanol in
a round-bottom flask.

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric
acid (e.g., 2-3 drops).

Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2-4 hours.[4]
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Remove the excess ethanol using a rotary evaporator.

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with a
saturated NaHCOs solution, water, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to yield the ethyl ester.
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Protocol 2.2: Amide Coupling for N-Benzyl-4-methoxyoxane-4-carboxamide

This method utilizes a peptide coupling agent for the efficient formation of an amide bond under
mild conditions.[5][6]

e Materials and Equipment:
o 4-Methoxyoxane-4-carboxylic acid
o Benzylamine

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o Diisopropylethylamine (DIPEA)

o Dimethylformamide (DMF), anhydrous

o Round-bottom flask with magnetic stir bar
e Procedure:

o In a round-bottom flask, dissolve 4-methoxyoxane-4-carboxylic acid (1.0 eq) in
anhydrous DMF.

o Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room
temperature to pre-activate the carboxylic acid.

o Add benzylamine (1.1 eq) to the reaction mixture.
o Stir the reaction at room temperature for 4-12 hours.
o Monitor the reaction progress by TLC or LC-MS.

o Once complete, pour the reaction mixture into water and extract the product with ethyl
acetate (3x).
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o Combine the organic layers and wash with 1 M HCI (aq), saturated NaHCOs (ag), and
brine.

o Dry the organic phase over anhydrous Na2SOa, filter, and concentrate under vacuum.

o Purify the crude product by column chromatography on silica gel.

Data Summary: Synthesis of Derivatives

Expected Yield

Protocol Reaction Key Reagents Typical Time (%)
0
Fischer
2.1 o Ethanol, H2SOa4 2-4 hours 85-95
Esterification
) ) Benzylamine,
2.2 Amide Coupling 4-12 hours 80-95

HATU, DIPEA

Characterization Data

The following table summarizes key identifiers for the parent compound, 4-methoxyoxane-4-
carboxylic acid.

Property Value Reference

4-methoxyoxane-4-carboxylic

IUPAC Name acid [1]
CAS Number 1010836-49-3 [7]
Molecular Formula C7H1204 [1]
Molecular Weight 160.17 g/mol [7]
SMILES COC1(CCOCC1)C(=0)O [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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